N-[(1-aminocyclopropyl)methyl]methanesulfonamidehydrochloride
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Overview
Description
N-[(1-aminocyclopropyl)methyl]methanesulfonamidehydrochloride is a novel compound that has garnered attention in scientific research due to its promising biological properties and potential applications in various fields. This compound is characterized by its unique structure, which includes a cyclopropyl group, an amino group, and a methanesulfonamide group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-aminocyclopropyl)methyl]methanesulfonamidehydrochloride typically involves the reaction of cyclopropylmethylamine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the sulfonyl chloride. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified using recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-[(1-aminocyclopropyl)methyl]methanesulfonamidehydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The methanesulfonamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary amines.
Substitution: Various substituted methanesulfonamide derivatives.
Scientific Research Applications
N-[(1-aminocyclopropyl)methyl]methanesulfonamidehydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(1-aminocyclopropyl)methyl]methanesulfonamidehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide: Known for its anti-inflammatory properties.
(2-aminocyclopropyl)phenyl derivatives: Used as imaging agents in medical research.
Uniqueness
N-[(1-aminocyclopropyl)methyl]methanesulfonamidehydrochloride stands out due to its unique combination of a cyclopropyl group and a methanesulfonamide group, which provides it with distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C5H13ClN2O2S |
---|---|
Molecular Weight |
200.69 g/mol |
IUPAC Name |
N-[(1-aminocyclopropyl)methyl]methanesulfonamide;hydrochloride |
InChI |
InChI=1S/C5H12N2O2S.ClH/c1-10(8,9)7-4-5(6)2-3-5;/h7H,2-4,6H2,1H3;1H |
InChI Key |
LWOBGCGTLFVFPN-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NCC1(CC1)N.Cl |
Origin of Product |
United States |
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